(R)-3,4-Dcpg - 201730-10-1

(R)-3,4-Dcpg

Catalog Number: EVT-253978
CAS Number: 201730-10-1
Molecular Formula: C10H9NO6
Molecular Weight: 239.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-3,4-DCPG is a selective orthosteric agonist of the metabotropic glutamate receptor subtype 8 (mGluR8) [, ]. Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system. (R)-3,4-DCPG exhibits high selectivity for mGluR8 over other mGluR subtypes, making it a valuable tool for investigating the specific roles of mGluR8 in various physiological and pathological processes [, ].

Mechanism of Action

(R)-3,4-DCPG exerts its effects by selectively activating mGluR8 receptors. As an orthosteric agonist, it binds to the same site on the receptor as the endogenous ligand, glutamate []. This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The specific signaling pathways activated by mGluR8 upon (R)-3,4-DCPG binding may vary depending on the cell type and context.

Applications
  • Neuropathic Pain: Studies have investigated the role of mGluR8 in the modulation of pain perception, particularly in the context of neuropathic pain. Research suggests that activation of mGluR8 in specific brain regions, such as the dorsal striatum [] and the periaqueductal gray [], can lead to the inhibition of nociceptive responses and alleviate mechanical allodynia in rodent models of neuropathic pain [, ].

  • Inflammatory Pain: Research indicates that mGluR8 is involved in modulating pain signaling in inflammatory pain conditions. Activation of mGluR8 in the central nucleus of the amygdala (CeA) has been shown to produce antinociceptive effects in a rodent model of inflammatory pain, potentially through modulation of neurotransmitter release and activity of pain-processing neurons in the rostral ventromedial medulla (RVM) [].

  • Glucagon Secretion: (R)-3,4-DCPG has been used to study the role of mGluR8 in regulating glucagon secretion from pancreatic α-cells. Research suggests that mGluR8 activation can inhibit glucagon secretion, potentially through an inhibitory cAMP cascade [].

  • Epilepsy: In the context of epilepsy research, (R)-3,4-DCPG has been investigated for its potential anticonvulsive and neuroprotective effects. Studies suggest that activation of mGluR8 might offer protection against neuronal damage and seizure activity in animal models of epilepsy [].

  • Aggression: Preliminary evidence suggests a potential role for mGluR8 in modulating aggressive behavior in mice. While further research is needed, early findings indicate that mGluR8 activation might influence aggression levels, highlighting a possible target for future behavioral studies [].

(R)-3,4-DCPG is a potent and selective group III metabotropic glutamate receptor (mGluR) agonist, showing specific binding affinity for the mGluR8 subtype [, , , , , ].

(S)-3,4-DCPG

    Compound Description: (S)-3,4-DCPG also acts as a selective agonist for the mGluR8 receptor, exhibiting potent activity [, ].

(R,S)-3,4-DCPG

    Compound Description: (R,S)-3,4-DCPG acts as a mixed antagonist of AMPA receptors and an agonist of mGluR8. Studies suggest it may possess antipsychotic properties at doses that also induce extrapyramidal side effects, giving it a more typical than atypical neuroleptic profile [].

    Relevance: This compound is the racemic mixture of (R)-3,4-DCPG and its enantiomer, (S)-3,4-DCPG. This means it contains equal amounts of both enantiomers. The research focuses on the combined pharmacological profile of the racemic mixture compared to the individual enantiomers [].

L-Glutamate

    Compound Description: L-Glutamate is an endogenous excitatory neurotransmitter that activates various glutamate receptors, including mGluRs. Research indicates that L-glutamate functions as an autocrine/paracrine modulator, inhibiting glucagon secretion from alpha-cells through glutamate receptors [].

    Relevance: L-Glutamate serves as the endogenous ligand for mGluRs, including mGluR8, which (R)-3,4-DCPG selectively targets. Studying L-Glutamate's effects provides insights into the physiological roles of mGluR8 and the potential therapeutic implications of modulating its activity with compounds like (R)-3,4-DCPG [].

(R,S)-Phosphonophenylglycine (PPG)

    Compound Description: (R,S)-PPG is a specific agonist for class III mGluRs, including mGluR4 and mGluR8 []. It has been shown to inhibit low-glucose-evoked glucagon secretion [].

    Relevance: (R,S)-PPG shares a similar structure to (R)-3,4-DCPG and targets the same class of receptors (class III mGluRs), although it is not as selective for mGluR8. Comparing their activities helps understand the specific roles of different mGluR subtypes [].

(1S,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-I)

    Compound Description: (1S,3R,4S)-ACPT-I acts as a specific agonist for class III mGluRs, including mGluR4 []. It has shown efficacy in inhibiting low-glucose-evoked glucagon secretion [].

(R,S)-Cyclopropyl-4-phosphonophenylglycine (CPPG)

    Compound Description: (R,S)-CPPG serves as a specific antagonist for class III mGluRs []. It has demonstrated blocking effects on the inhibition of glucagon secretion caused by L-glutamate, PPG, and ACPT-I [].

    Relevance: (R,S)-CPPG is structurally similar to (R)-3,4-DCPG but acts as an antagonist instead of an agonist at class III mGluRs. Utilizing (R,S)-CPPG helps elucidate the specific actions of mGluR agonists like (R)-3,4-DCPG and validate their mechanism of action [].

AMN082

    Compound Description: AMN082 acts as a selective agonist for mGluR7, another subtype within the group III mGluRs [, ]. Studies suggest that stimulating mGluR7 with AMN082 could worsen pain perception, contrasting with the analgesic effects observed with mGluR8 agonists like (S)-3,4-DCPG [, ].

    Relevance: While AMN082 targets a different mGluR subtype (mGluR7) than (R)-3,4-DCPG (mGluR8), both belong to the same receptor class (group III mGluRs). Comparing their distinct and often opposing effects helps understand the diverse roles of individual mGluR subtypes in modulating neuronal signaling and pain perception [, ].

Haloperidol

    Compound Description: Haloperidol is a typical antipsychotic drug known to induce extrapyramidal side effects. Research indicates that (R,S)-3,4-DCPG can enhance the catalepsy and striatal proenkephalin mRNA expression induced by haloperidol [].

    Relevance: Haloperidol's known side effects are used as a comparison point for assessing the potential for extrapyramidal side effects of (R,S)-3,4-DCPG. The ability of (R,S)-3,4-DCPG to exacerbate haloperidol's effects suggests a potential for similar side effects [].

Properties

CAS Number

201730-10-1

Product Name

(R)-3,4-Dcpg

IUPAC Name

4-[(R)-amino(carboxy)methyl]phthalic acid

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

InChI

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1

InChI Key

IJVMOGKBEVRBPP-SSDOTTSWSA-N

SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O

Synonyms

(R)-3,4-Dicarboxyphenylglycine

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.